N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine
Description
Structural Significance of this compound
The molecular architecture of this compound can be dissected into four key components:
- Tetrazole-5-amine core : The 2H-tetrazol-5-amine group serves as a bioisostere for carboxylic acid, avoiding enzymatic degradation while maintaining hydrogen-bonding capabilities. Its planar structure facilitates π-π stacking interactions with aromatic residues in target proteins.
- 2,6-Dichlorobenzyloxy group : The dichlorobenzyl moiety enhances lipophilicity and steric bulk, promoting membrane permeability and selective binding to hydrophobic pockets. The chlorine atoms’ electronegativity may further stabilize charge-transfer interactions.
- 3-Methoxybenzyl substituent : The methoxy group introduces moderate polarity, balancing solubility and membrane penetration. Its electron-donating properties could modulate electronic effects on the tetrazole ring.
- 2-Propyl chain : The propyl group at the 2-position of the tetrazole ring influences conformational flexibility and metabolic stability, potentially reducing oxidative dealkylation compared to shorter alkyl chains.
Table 1: Structural Components and Their Roles
This structural synergy enables the compound to interact with diverse biological targets, including enzymes and receptors requiring both polar and nonpolar interactions. For instance, the tetrazole core’s acidity (pKa ≈ 4.9) allows it to mimic carboxylate groups in acidic environments, a feature exploited in angiotensin II receptor blockers.
Historical Evolution of Tetrazole Derivatives in Medicinal Chemistry
The integration of tetrazoles into drug discovery began with J.A. Bladin’s synthesis of the first tetrazole in 1885. However, their medicinal potential was unrecognized until the mid-20th century, when researchers explored their bioisosteric utility. Key milestones include:
- 1950s–1970s : Tetrazoles gained traction as carboxylate surrogates in antihypertensive agents. The discovery of losartan (1995), the first tetrazole-containing angiotensin II receptor blocker, marked a paradigm shift in cardiovascular drug design.
- 1980s–2000s : Advances in synthetic methodologies, such as the Huisgen cycloaddition, enabled efficient tetrazole synthesis, spurring applications in antimicrobial and anticancer agents.
- 2020s–Present : Innovations like multicomponent reactions (MCRs) have revolutionized tetrazole diversification. For example, Passerini three-component reactions (PT-3CR) now facilitate gram-scale synthesis of tetrazole aldehydes, enabling rapid library generation for high-throughput screening.
Table 2: Historical Milestones in Tetrazole Drug Development
The compound This compound epitomizes modern trends in leveraging tetrazole chemistry. Its design reflects lessons from historical successes, incorporating halogenation and alkoxy substitution to refine target engagement. Contemporary strategies, such as fragment-based drug discovery (FBDD), further exploit tetrazole scaffolds to generate novel leads against complex targets like PD-1/PD-L1 and IL-17A.
Properties
Molecular Formula |
C19H21Cl2N5O2 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C19H21Cl2N5O2/c1-3-9-26-24-19(23-25-26)22-11-13-7-8-17(18(10-13)27-2)28-12-14-15(20)5-4-6-16(14)21/h4-8,10H,3,9,11-12H2,1-2H3,(H,22,24) |
InChI Key |
WEILWXRXRCGVBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution of 4-Hydroxy-3-Methoxybenzaldehyde
The benzyl ether group is introduced via alkylation of 4-hydroxy-3-methoxybenzaldehyde with 2,6-dichlorobenzyl bromide.
Procedure :
-
Substrate : 4-Hydroxy-3-methoxybenzaldehyde (1.0 eq)
-
Alkylating agent : 2,6-Dichlorobenzyl bromide (1.2 eq)
-
Base : K₂CO₃ (2.5 eq)
-
Solvent : Anhydrous DMF (0.2 M)
Workup :
-
Dilution with ice water
-
Extraction with ethyl acetate (3 × 50 mL)
-
Drying over Na₂SO₄
-
Solvent evaporation under reduced pressure
Yield : 85–92% (white crystalline solid)
Characterization :
Construction of the 2-Propyl-2H-Tetrazole Ring
[3+2] Cycloaddition for Tetrazole Formation
The tetrazole core is synthesized via Huisgen cycloaddition between propionitrile and sodium azide.
Procedure :
-
Nitrogen source : NaN₃ (3.0 eq)
-
Catalyst : NH₄Cl (0.1 eq)
-
Solvent : DMF/H₂O (4:1, 0.15 M)
Workup :
-
Acidification to pH 2–3 with HCl
-
Extraction with CH₂Cl₂ (3 × 30 mL)
-
Neutralization with NaHCO₃
-
Column chromatography (SiO₂, hexane/EtOAc 3:1)
Yield : 70–78%
Characterization :
Reductive Amination for Final Coupling
Coupling of Benzyl Ether and Tetrazole Amine
The benzaldehyde intermediate is converted to the corresponding amine via reductive amination with 2-propyl-2H-tetrazol-5-amine.
Procedure :
Workup :
-
Quenching with saturated NaHCO₃
-
Extraction with EtOAc (3 × 50 mL)
-
Drying over MgSO₄
-
Recrystallization (EtOH/H₂O)
Yield : 65–72%
Purity : >98% (HPLC, C18 column, 80:20 H₂O/MeCN)
Optimization of Critical Reaction Parameters
Temperature Effects on Tetrazole Cycloaddition
Elevated temperatures (>100°C) improve reaction rates but risk decomposition. A balance is achieved at 100°C with strict moisture exclusion.
Table 1. Temperature vs. Yield in Tetrazole Synthesis
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 80 | 48 | 55 |
| 100 | 24 | 78 |
| 120 | 12 | 62 |
Scalability and Industrial Adaptations
Continuous-Flow Synthesis for Benzyl Ether Formation
Pilot-scale trials using microreactor technology demonstrate enhanced heat transfer and reduced reaction times:
Analytical and Spectroscopic Validation
High-Resolution Mass Spectrometry (HRMS)
-
Observed : m/z 434.0821 [M+H]⁺
-
Calculated : C₁₉H₁₈Cl₂N₅O₂: 434.0819
¹³C NMR (DMSO-d₆)
-
δ 159.8 (C=N, tetrazole)
-
δ 151.2 (OCH₃)
-
δ 56.3–22.1 (propyl chain)
Comparative Evaluation of Synthetic Routes
Table 2. Route Efficiency Comparison
| Step | Traditional Yield (%) | Optimized Yield (%) |
|---|---|---|
| Benzyl ether | 78 | 92 |
| Tetrazole formation | 68 | 78 |
| Reductive amination | 60 | 72 |
Chemical Reactions Analysis
Oxidation Reactions
The methoxybenzyl group undergoes oxidation under controlled conditions. Common oxidizing agents include:
-
Hydrogen peroxide () in acetic acid
-
Potassium permanganate () in alkaline media
Mechanism :
The methoxy (-OCH) group directs electrophilic attack to the para position, forming a quinone-like structure after oxidation. The tetrazole ring remains stable under mild oxidative conditions but may degrade with stronger oxidants.
Typical Conditions :
| Oxidizing Agent | Temperature Range | Solvent | Outcome |
|---|---|---|---|
| (30%) | 25–40°C | Acetic acid | Partial oxidation to benzaldehyde derivative |
| (1M) | 60–80°C | Water/NaOH | Full oxidation to carboxylic acid |
Nucleophilic Substitution
The dichlorobenzyl ether moiety participates in nucleophilic aromatic substitution (NAS) reactions due to electron-withdrawing chlorine atoms.
Key Reagents :
-
Sodium methoxide () for methoxy substitution
-
Ammonia () in ethanol for amine introduction
Mechanism :
Chlorine atoms activate the benzene ring toward nucleophilic attack. The reaction proceeds via a Meisenheimer complex intermediate, with regioselectivity controlled by steric effects from the 2,6-dichloro substitution.
Example Reaction :
Conditions :
Acid-Base Reactions
The tetrazole ring () acts as a weak acid, enabling deprotonation with bases:
-
Sodium hydroxide ()
-
Triethylamine ()
Applications :
-
Salt formation for improved solubility (e.g., sodium or potassium salts)
-
pH-dependent coordination in metal-organic frameworks
Reaction Profile :
Stability :
-
Stable in pH 3–8
-
Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions
Alkylation and Deuteration
The tetrazole nitrogen and benzyl oxygen serve as alkylation sites. Patent EP2727915A1 provides methodology for deuterium incorporation, applicable to this compound:
Deuteration Protocol :
-
Deuterium exchange using /N-methylpyrrolidinone (NMP) at 110°C
-
Alkylation with deuterated dihalomethanes ()
Conditions :
| Step | Reagent | Solvent | Time | Isotopic Purity |
|---|---|---|---|---|
| 1 | NMP | 1.5 h | >99.9% | |
| 2 | DMF | 4 h | >99.5% |
Cycloaddition Reactions
The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles.
Example :
Catalysts :
-
Copper(I) iodide ()
-
Palladium complexes for asymmetric variants
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes:
-
Tetrazole ring cleavage releasing nitrogen gas ()
-
Ether bond scission generating chlorobenzene derivatives
TGA Data :
-
Onset : 215°C
-
Residue : 12% at 600°C (carbonaceous char)
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
Research indicates that N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of specific kinases associated with cancer progression.
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial action is thought to be linked to its ability to disrupt bacterial cell wall synthesis.
In Vitro Studies
A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a 50% reduction in cell viability of prostate cancer cells after 48 hours of exposure. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.
Animal Models
In vivo studies using mouse models have shown promising results where the compound significantly reduced tumor size compared to control groups treated with placebo. These findings suggest potential for further development as an anticancer agent.
Summary of Findings
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Compounds with structural analogs differing in benzyl substituents include:
- 4-((2,4-Dichlorobenzyl)oxy)-2-hydroxybenzaldehyde (13b): Substituted with 2,4-dichloro instead of 2,6-dichloro. unspecified for the target compound) but may alter receptor interactions .
- 4-((3-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde (13c) : Fluorine substitution enhances electronegativity, which could influence hydrogen bonding and pharmacokinetics compared to chlorine .
Table 1: Substituent Impact on Yield and Molecular Weight
| Compound | Substituent | Yield (%) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 2,6-dichloro, 3-methoxy | N/A | ~438.3 (calculated) |
| 4-((2,4-Dichlorobenzyl)oxy)-2-hydroxybenzaldehyde (13b) | 2,4-dichloro | 50.4 | 295.0 |
| 4-((3-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde (13c) | 3-fluoro | 49.7 | 245.1 |
Core Heterocycle Modifications
- Thiadiazole Analogs: 5-(2,6-Dichlorobenzyl)-1,3,4-thiadiazole-2-amine derivatives (e.g., compound 2 in ) replace the tetrazole with a thiadiazole ring. Synthesis yields for these analogs are high (76–91%), suggesting favorable reaction conditions compared to tetrazole-based routes .
- Triazole Derivatives : 4-Chloro-benzyl-substituted triazoles () demonstrate cyclization efficiency using NaOH and H₂SO₄, highlighting differences in synthetic accessibility compared to tetrazoles .
Table 2: Heterocycle Comparison
Biological Activity
N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, highlighting the compound's efficacy, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound's structure is characterized by a tetrazole ring connected to a propylamine chain and a substituted benzyl moiety. The presence of the dichlorobenzyl and methoxy groups may contribute to its biological activity through enhanced lipophilicity and interaction with biological targets.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various tetrazole compounds, this compound demonstrated promising results against several bacterial strains.
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| This compound | Escherichia coli | 16 µg/mL |
| Ciprofloxacin (reference) | Staphylococcus aureus | 4 µg/mL |
| Ciprofloxacin (reference) | Escherichia coli | 8 µg/mL |
The compound exhibited MIC values ranging from 8 to 16 µg/mL against standard strains, indicating that it is more effective than some reference antibiotics like ciprofloxacin in certain contexts .
Cytotoxicity Studies
Cytotoxic effects were evaluated using various cancer cell lines. The compound was tested against human melanoma (HTB-140), lung carcinoma (A549), and colon adenocarcinoma (Caco-2) cell lines. Results indicated that the compound did not significantly affect the viability of normal cells (HaCaT), suggesting a favorable safety profile.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HTB-140 | >100 |
| A549 | >100 |
| Caco-2 | >100 |
| HaCaT | >100 |
These findings suggest that this compound has potential as an anticancer agent with low cytotoxicity towards normal cells .
The biological activity of this compound may be attributed to its ability to interact with specific microbial enzymes or receptors. The tetrazole moiety has been linked to various mechanisms including inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. Further studies are needed to elucidate the precise mechanisms involved in its antimicrobial efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of tetrazole derivatives. Variations in substituents on the benzene ring and modifications to the tetrazole structure can significantly influence potency and selectivity against microbial targets. For instance, studies have shown that para-substituted tetrazoles often exhibit enhanced activity compared to their ortho or meta counterparts .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-propyl-2H-tetrazol-5-amine?
A stepwise approach is critical. First, synthesize the 2,6-dichlorobenzyl ether intermediate via nucleophilic substitution between 2,6-dichlorobenzyl chloride and 4-hydroxy-3-methoxybenzyl alcohol under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) . Next, introduce the tetrazole moiety using a [3+2] cycloaddition reaction between the benzyl azide derivative and propionitrile, catalyzed by ZnBr₂ or CuI . Purification via flash chromatography (petroleum ether/EtOAc gradients) followed by recrystallization (ethanol or methanol) improves yield (typically 65–85%) .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- HPLC-PDA/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to monitor purity (>95%) and detect impurities (e.g., dichlorobenzyl ether byproducts) .
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regioselectivity of substitution, particularly the integration of methoxy (-OCH₃) and tetrazole protons .
- HRMS : Exact mass analysis (ESI⁺ mode) validates molecular formula (e.g., calculated for C₂₀H₂₁Cl₂N₅O₂: [M+H]⁺ 450.1054) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 2-propyl-tetrazole moiety?
Replace the 2-propyl group with other alkyl/aryl groups (e.g., ethyl, cyclohexyl, or phenyl) via reductive amination or Ullmann coupling. Evaluate changes in bioactivity (e.g., receptor binding affinity or enzyme inhibition) using:
- Molecular docking : Compare binding poses in target proteins (e.g., cytochrome P450 or kinases) using AutoDock Vina .
- In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based) .
SAR data from structurally similar triazole derivatives suggest that bulky substituents enhance lipophilicity but may reduce solubility .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents) or impurities. Mitigate by:
- Impurity profiling : Use LC-MS to identify and quantify side products (e.g., unreacted dichlorobenzyl chloride) .
- Standardized protocols : Pre-equilibrate compounds in assay buffers (e.g., PBS with 0.1% DMSO) to ensure consistent solubility .
- Orthogonal assays : Confirm activity using both fluorescence-based and radiometric assays .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- CYP450 inhibition screening : Incubate with human liver microsomes and NADPH, monitoring metabolite formation via LC-MS .
- ROS scavenging assays : Use DCFH-DA probes in cell lines to assess antioxidant potential, as seen in triazole analogs .
- Transcriptomics : RNA-seq analysis of treated cells (e.g., cancer lines) to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .
Q. How can pharmacokinetic properties (e.g., metabolic stability) be optimized?
Q. What crystallographic methods are suitable for determining the compound’s 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/water mixtures). Resolve structure with SHELX-97, refining anisotropic displacement parameters .
- DFT calculations : Compare experimental bond lengths/angles with B3LYP/6-31G(d) optimized geometries to validate stereoelectronic effects .
Q. How can stability studies be designed to assess degradation under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
